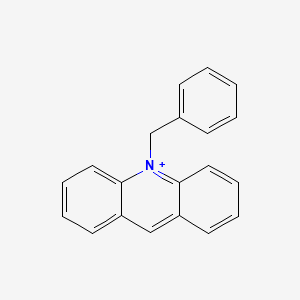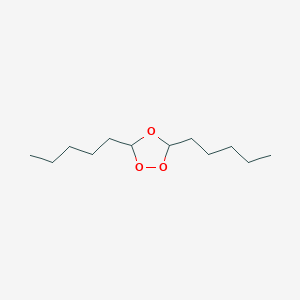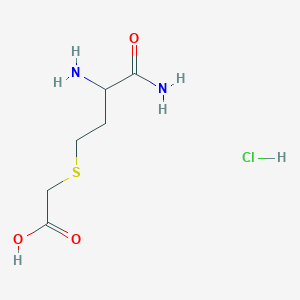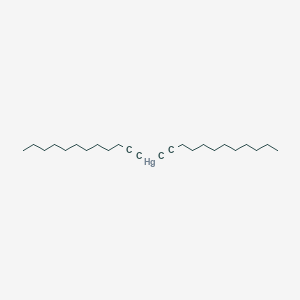![molecular formula C20H26N6Na2O8S2 B14465284 Ethanesulfonic acid, 2,2'-[(2,2'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, disodium salt CAS No. 68133-32-4](/img/structure/B14465284.png)
Ethanesulfonic acid, 2,2'-[(2,2'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, disodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanesulfonic acid, 2,2’-[(2,2’-dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, disodium salt is a complex organic compound. It is characterized by the presence of ethanesulfonic acid groups and a biphenyl core with dimethoxy and triazene functionalities. This compound is often used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethanesulfonic acid, 2,2’-[(2,2’-dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, disodium salt typically involves multiple steps. The process begins with the preparation of the biphenyl core, followed by the introduction of dimethoxy groups. The triazene functionalities are then added through a series of reactions involving diazotization and coupling reactions. Finally, the ethanesulfonic acid groups are introduced, and the compound is converted to its disodium salt form.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反应分析
Types of Reactions
Ethanesulfonic acid, 2,2’-[(2,2’-dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, disodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the triazene groups to amines.
Substitution: The biphenyl core allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, amines, and substituted biphenyl compounds.
科学研究应用
Ethanesulfonic acid, 2,2’-[(2,2’-dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, disodium salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazene groups can form covalent bonds with nucleophilic sites in proteins and DNA, leading to various biological effects. The biphenyl core and sulfonic acid groups contribute to the compound’s solubility and reactivity, facilitating its interactions with cellular components.
相似化合物的比较
Similar Compounds
Ethanesulfonic acid: A simpler sulfonic acid with similar solubility properties.
Biphenyl derivatives: Compounds with a biphenyl core but lacking the triazene and sulfonic acid functionalities.
Triazene compounds: Molecules containing triazene groups but with different core structures.
Uniqueness
Ethanesulfonic acid, 2,2’-[(2,2’-dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, disodium salt is unique due to its combination of biphenyl, dimethoxy, triazene, and sulfonic acid groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
属性
CAS 编号 |
68133-32-4 |
|---|---|
分子式 |
C20H26N6Na2O8S2 |
分子量 |
588.6 g/mol |
IUPAC 名称 |
disodium;2-[[3-methoxy-4-[2-methoxy-4-[methyl-(2-sulfonatoethyldiazenyl)amino]phenyl]-N-methylanilino]diazenyl]ethanesulfonate |
InChI |
InChI=1S/C20H28N6O8S2.2Na/c1-25(23-21-9-11-35(27,28)29)15-5-7-17(19(13-15)33-3)18-8-6-16(14-20(18)34-4)26(2)24-22-10-12-36(30,31)32;;/h5-8,13-14H,9-12H2,1-4H3,(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2 |
InChI 键 |
DFJJQRLUUUXLDD-UHFFFAOYSA-L |
规范 SMILES |
CN(C1=CC(=C(C=C1)C2=C(C=C(C=C2)N(C)N=NCCS(=O)(=O)[O-])OC)OC)N=NCCS(=O)(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]-2-[6-imino-5-nitro-3-(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]hydrazin-1-ol](/img/structure/B14465223.png)






![1-[(2-Hydroxyethyl)thio]-3-(octyloxy)-2-propanol](/img/structure/B14465269.png)
![3,3'-[[1,1'-Biphenyl]-4,4'-diyldi(hydrazin-2-yl-1-ylidene)]bis(6-oxocyclohexa-1,4-diene-1-carbaldehyde)](/img/structure/B14465285.png)

![7-Methyl-3-oxo-2,3-dihydro-1H-cyclopenta[a]naphthalene-1-carboxylic acid](/img/structure/B14465295.png)

